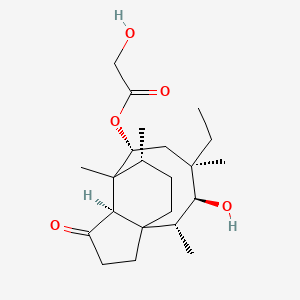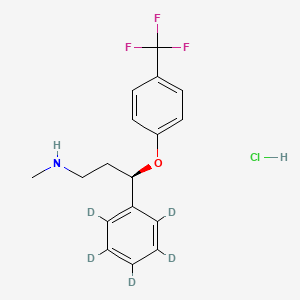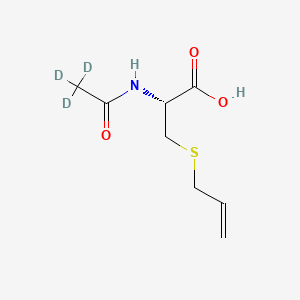
Dihydropleuromutilin
Overview
Description
Dihydropleuromutilin is a semisynthetic antibiotic derived from pleuromutilin, a natural product isolated from the fungus Clitopilus passeckerianus. This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, making it a valuable asset in the development of new antibiotics .
Mechanism of Action
Target of Action
Dihydropleuromutilin, a semi-synthetic derivative of pleuromutilin , primarily targets the peptidyl transferase center (PTC) of the bacterial ribosome . The PTC is responsible for catalyzing the formation of peptide bonds during protein synthesis .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the PTC of the ribosome . The interaction involves the binding of the C14 extension and the tricyclic core of the compound to the P and A sites of the PTC, respectively . This binding disrupts the protein synthesis process, leading to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, this compound prevents the formation of peptide bonds, thereby inhibiting the synthesis of proteins essential for bacterial survival and growth .
Pharmacokinetics
It is known that the compound exhibits antimicrobial activity against various bacteria, includingS. aureus, M. hominis, M. gallisepticum, and M. hyorhinis . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which ultimately leads to the inhibition of bacterial growth .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, mutations in 23S rRNA, 50S ribosomal subunit proteins rplC and rplD, and ATP-binding cassette (ABC)-F transporter proteins can affect the activity of pleuromutilin antibiotics . .
Biochemical Analysis
Biochemical Properties
Dihydropleuromutilin interacts with the peptidyl transferase center (PTC) of the bacterial ribosome . This interaction involves the binding of the C14 extension and the tricyclic core to the P and A sites of the PTC, respectively . This interaction inhibits bacterial protein synthesis, making this compound an effective antibiotic .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial protein synthesis . By binding to the PTC of the bacterial ribosome, this compound prevents the formation of peptide bonds, thereby halting the production of proteins within the bacterial cell . This disruption in protein synthesis can lead to cell death, thereby exerting the antibiotic effect of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the bacterial ribosome . Specifically, it binds to the PTC of the ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This mechanism of action is what gives this compound its antibiotic properties .
Metabolic Pathways
The major metabolic pathway that deactivates pleuromutilin, the parent compound of this compound, involves cytochrome P450 oxidation at C2 and C8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropleuromutilin involves the hydrogenation of pleuromutilin. This process typically employs a palladium on carbon catalyst under hydrogen gas at room temperature. The reaction conditions are carefully controlled to ensure the selective reduction of the double bond in pleuromutilin, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to enhance efficiency and yield. The final product is purified through crystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dihydropleuromutilin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Dihydropleuromutilin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pleuromutilin: The parent compound from which dihydropleuromutilin is derived.
Lefamulin: A semisynthetic pleuromutilin derivative with enhanced antibacterial activity.
Retapamulin: Another pleuromutilin derivative used in topical antibacterial treatments.
Uniqueness
This compound is unique due to its specific structural modifications, which confer enhanced stability and antibacterial activity compared to its parent compound, pleuromutilin . Its ability to inhibit bacterial protein synthesis with high specificity makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
IUPAC Name |
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOIPDPHQXGIRG-JKZASVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676274 | |
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-24-9 | |
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)




